(Hexamethylenetetramine)penta[copper(I) cyanide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexamethylenetetramine)penta[copper(I) cyanide] is a metal-organic framework (MOF) composed of copper(I) cyanide and hexamethylenetetramine. This compound is known for its porous and photoluminescent properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexamethylenetetramine)penta[copper(I) cyanide] typically involves the reaction of copper(I) cyanide with hexamethylenetetramine under controlled conditions. The reaction is carried out in a solvent, often under inert atmosphere to prevent oxidation. The resulting product is a white powder that is hygroscopic and should be stored in a cold environment .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(Hexamethylenetetramine)penta[copper(I) cyanide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photoluminescent properties.
Substitution: It can undergo substitution reactions where the cyanide ligands are replaced by other ligands, altering its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) compounds, while substitution reactions can yield a variety of metal-organic frameworks with different properties .
Wissenschaftliche Forschungsanwendungen
(Hexamethylenetetramine)penta[copper(I) cyanide] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: Investigated for its potential use in drug delivery systems because of its porous nature.
Medicine: Explored for its photoluminescent properties in imaging and diagnostic applications.
Industry: Utilized in the development of advanced materials for electronics and photonics
Wirkmechanismus
The mechanism by which (Hexamethylenetetramine)penta[copper(I) cyanide] exerts its effects is primarily through its interaction with other molecules via its porous structure. The copper(I) centers can participate in redox reactions, while the cyanide ligands provide stability and reactivity. The hexamethylenetetramine acts as a bridging ligand, creating a three-dimensional network that enhances the compound’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) Benzoylacetonate: Another copper-based MOF with different ligands.
Copper MOF-14: A metal-organic framework with different structural properties.
Fluorotris(triphenylphosphine)copper(I): A copper(I) compound with different ligands.
Uniqueness
(Hexamethylenetetramine)penta[copper(I) cyanide] is unique due to its combination of copper(I) cyanide and hexamethylenetetramine, which provides a distinct porous and photoluminescent structure. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C11H12Cu5N9 |
---|---|
Molekulargewicht |
588.0 g/mol |
IUPAC-Name |
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide |
InChI |
InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 |
InChI-Schlüssel |
XYJKQAFTRIJCET-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.